1-(m-Tolyl)propan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7,10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJIHSSKEPYVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Friedel Crafts Acylation Approach Aryl Carbonyl Bond Disconnection :
This approach involves disconnecting the bond between the tolyl ring and the carbonyl carbon. This corresponds to a Friedel-Crafts acylation reaction in the forward direction.
Target Ketone: 1-(m-Tolyl)propan-1-one
Disconnection: Aryl C-C(O) bond
Forward Reaction: Friedel-Crafts Acylation
Precursors: Toluene (B28343) and Propanoyl chloride (or Propanoic anhydride)
The synthons generated are an m-tolyl cation and a propanoyl acylium ion. The corresponding synthetic equivalents are toluene and propanoyl chloride, typically reacted in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). It is important to note that the acylation of toluene will yield a mixture of ortho, meta, and para isomers, requiring separation of the desired m-isomer.
Grignard Reagent Approach Carbonyl Alkyl Bond Disconnection :
An alternative disconnection for the ketone is at the C(O)-Alkyl bond, specifically the bond between the carbonyl carbon and the ethyl group. This points to a reaction involving a Grignard reagent. masterorganicchemistry.comoregonstate.edu
Target Ketone: 1-(m-Tolyl)propan-1-one
Disconnection: C(O)-CH₂CH₃ bond
Forward Reaction: Grignard reaction with a nitrile masterorganicchemistry.com
Precursors: m-Tolunitrile and Ethylmagnesium bromide
In this pathway, the disconnection leads to an m-toluoyl cation synthon and an ethyl anion synthon. The practical synthetic equivalents are m-tolunitrile and an ethyl Grignard reagent (e.g., ethylmagnesium bromide). The reaction proceeds via nucleophilic addition of the Grignard reagent to the nitrile, forming an imine intermediate which is then hydrolyzed with aqueous acid to yield the final ketone. masterorganicchemistry.com
The following table summarizes the key retrosynthetic disconnections and the corresponding forward synthetic reactions for preparing 1-(m-Tolyl)propan-1-amine.
| Disconnection Step | Bond Disconnected | Retrosynthetic Precursors | Forward Synthetic Reaction |
| Primary | Carbon-Nitrogen (C-N) | 1-(m-Tolyl)propan-1-one, Ammonia | Reductive Amination |
| Secondary (A) | Aryl-Carbonyl (Aryl-C(O)) | Toluene (B28343), Propanoyl chloride | Friedel-Crafts Acylation |
| Secondary (B) | Carbonyl-Alkyl (C(O)-Et) | m-Tolunitrile, Ethylmagnesium bromide | Grignard Addition to Nitrile |
Stereochemical Control and Chiral Purity in 1 M Tolyl Propan 1 Amine Synthesis
Principles of Diastereoselectivity and Enantioselectivity in Amine Synthesis
The synthesis of a chiral molecule from a prochiral precursor can result in a mixture of stereoisomers. The principles of stereoselectivity dictate the relative proportion of these isomers.
Enantioselectivity : This principle applies when a reaction creates a new chiral center, leading to the formation of enantiomers in unequal amounts. wikipedia.org An enantioselective synthesis starts with an achiral or racemic starting material and uses a chiral influence—such as a catalyst, reagent, or auxiliary—to favor the production of one enantiomer over the other. wikipedia.org The degree of enantioselectivity is quantified by the enantiomeric excess (ee), which is the difference in the mole fractions of the two enantiomers. For instance, the asymmetric hydrogenation of a prochiral imine to produce a chiral amine like 1-(m-Tolyl)propan-1-amine is a classic example of an enantioselective transformation. nih.govacs.org
Diastereoselectivity : This principle governs reactions that form a new stereocenter in a molecule that already contains one or more stereocenters, resulting in the unequal formation of diastereomers. Diastereoselectivity arises from the different energies of the diastereomeric transition states. wikipedia.org A common strategy in chiral amine synthesis involves the use of a chiral auxiliary, an enantiomerically pure compound that is temporarily attached to the substrate. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction, leading to a diastereomerically enriched product from which the auxiliary can later be removed. nih.govyale.edu
The strategic application of these principles is fundamental to modern asymmetric synthesis, enabling the efficient production of enantiomerically pure amines.
Chiral Induction Mechanisms in Catalytic Asymmetric Reactions Yielding this compound
Catalytic asymmetric synthesis is a highly efficient method for producing enantiomerically enriched compounds like this compound. This approach utilizes a small amount of a chiral catalyst to transfer stereochemical information to a large amount of substrate. wikipedia.org The primary mechanism is the formation of transient, diastereomeric transition states between the catalyst and the substrate, one of which is energetically favored, leading to the preferential formation of one enantiomeric product.
A prevalent method for synthesizing α-chiral amines is the asymmetric hydrogenation or transfer hydrogenation of prochiral imines. nih.govacs.org In the context of this compound synthesis, this would typically involve the reduction of the corresponding N-substituted 1-(m-tolyl)propan-1-imine.
Mechanism of Chiral Induction via Asymmetric Hydrogenation:
Catalyst-Substrate Complexation : A chiral transition metal catalyst, often based on iridium, rhodium, or ruthenium complexed with chiral phosphine ligands, coordinates to the C=N double bond of the imine substrate. nih.gov
Diastereomeric Transition States : The chiral ligands create a specific three-dimensional environment around the metal center. The imine can bind to the catalyst in different orientations, but one orientation, leading to one of the two possible diastereomeric transition states, will have a lower activation energy due to minimized steric hindrance and favorable electronic interactions. wikipedia.org
Stereoselective Hydride Transfer : Hydrogen is delivered to the imine carbon from the metal center. The pathway through the lower-energy transition state is kinetically favored, resulting in the formation of predominantly one enantiomer of the amine.
Product Release : The resulting chiral amine product is released, and the catalyst is regenerated to participate in another cycle.
The table below summarizes representative catalyst systems used for the asymmetric synthesis of chiral amines, which are applicable to the synthesis of this compound.
| Catalyst Type | Metal Center | Typical Chiral Ligand | Reaction Type | Typical Enantioselectivity (ee) |
| Phosphine Complexes | Iridium (Ir) | f-binaphane | Asymmetric Hydrogenation | Good to Excellent (>90%) nih.gov |
| Phosphine-Phosphoramidite | Iridium (Ir) | Phosphine-phosphoramidite L1a | Asymmetric Hydrogenation | Good to Excellent (>90%) nih.gov |
| Diamine Complexes | Ruthenium (Ru) | TsDPEN | Asymmetric Transfer Hydrogenation | Excellent (>95%) |
| Organocatalysts | N/A | Chiral Phosphoric Acid | Reductive Amination | High to Excellent (>90%) |
Stereoconvergent and Stereospecific Approaches to this compound
Beyond generating a new stereocenter, advanced synthetic strategies can control the stereochemistry of existing chiral centers.
Stereospecific Approaches : A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. Different stereoisomeric starting materials will yield different stereoisomeric products. For example, the nucleophilic substitution of a chiral alcohol derivative (where the hydroxyl group has been converted to a good leaving group) can proceed with either inversion or retention of configuration. If a pure enantiomer of a precursor is converted to a pure enantiomer of the product, the reaction is stereospecific. mdma.ch
Stereoconvergent Approaches : A stereoconvergent synthesis is a reaction or sequence that produces a single stereoisomer of the product from a mixture (often a 1:1 racemic mixture) of stereoisomers of the starting material. chinesechemsoc.org This is highly advantageous as it can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. Dynamic kinetic resolution (DKR) is a powerful example of a stereoconvergent process. chinesechemsoc.org In DKR, a racemic starting material is subjected to conditions where the enantiomers can rapidly interconvert while one enantiomer reacts selectively under the influence of a chiral catalyst. This continuous equilibration and selective reaction of one enantiomer allows for the conversion of the entire racemic mixture into a single enantiomeric product. chinesechemsoc.org
The following table compares these two approaches in the context of chiral amine synthesis.
| Approach | Starting Material | Process | Outcome | Theoretical Max. Yield |
| Stereospecific | Single enantiomer | Reactant stereochemistry determines product stereochemistry. | Single enantiomer product with a defined relationship to the starting material (e.g., inversion). | 100% |
| Stereoconvergent | Racemic mixture | Rapid racemization of starting material combined with kinetic resolution. | A single enantiomer is selectively formed from the mixture. | 100% |
Methodologies for Enantiomeric Excess and Absolute Configuration Determination in Chiral Amines
After synthesizing a chiral amine like this compound, it is crucial to determine its chiral purity (enantiomeric excess) and its absolute configuration (the actual 3D arrangement of atoms, designated as R or S).
Determination of Enantiomeric Excess (ee): The enantiomeric excess is a measure of the purity of a chiral sample. Several analytical techniques are employed for its determination:
Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is the most common method. The enantiomers of the amine interact differently with the chiral stationary phase, leading to different retention times and thus separation of the two enantiomers. The ratio of the peak areas corresponds to the ratio of the enantiomers. rsc.org
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) : The amine is reacted with an enantiomerically pure CDA to form a pair of diastereomers. rsc.orgrsc.org Unlike enantiomers, diastereomers have different physical properties and, crucially, different NMR spectra. acs.org By integrating the distinct signals for each diastereomer in the ¹H, ¹⁹F, or ³¹P NMR spectrum, the diastereomeric ratio, and thus the original enantiomeric excess of the amine, can be calculated. rsc.orgfrontiersin.org
NMR Spectroscopy with Chiral Solvating Agents (CSAs) : A chiral solvating agent forms transient, diastereomeric complexes with the enantiomers of the amine. This can lead to the separation of NMR signals for the two enantiomers without covalent modification, allowing for direct determination of the ee. rsc.org
Determination of Absolute Configuration: Determining the absolute stereochemistry is more complex and often requires correlation with a known standard or sophisticated analysis.
X-ray Crystallography : This is the most definitive method for determining absolute configuration. It requires the formation of a high-quality single crystal of the chiral amine or a derivative containing a heavy atom (anomalous dispersion). spectroscopyeurope.com
Vibrational Circular Dichroism (VCD) : This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be unambiguously assigned. spectroscopyeurope.com
Correlation with Known Compounds : The absolute configuration can be determined by chemically converting the amine, without affecting the stereocenter, into a compound of known absolute configuration. Alternatively, comparison of its optical rotation value with a literature value for an authenticated sample can establish the configuration.
NMR of Diastereomeric Derivatives : Similar to ee determination, specific chiral derivatizing agents can be used where a predictable shielding or deshielding effect on certain protons in the NMR spectrum is correlated with a specific absolute configuration. acs.org For example, comparison of experimental NMR shifts of diastereomeric amides with those predicted by computational models can help assign the absolute configuration. frontiersin.orgacs.orgnih.gov
The table below summarizes these analytical methodologies.
| Method | Purpose | Principle | Requirements |
| Chiral HPLC/GC | ee Determination | Differential interaction of enantiomers with a chiral stationary phase. | Chiral column, UV or other suitable detector. |
| NMR with CDA | ee Determination | Conversion of enantiomers into diastereomers with distinct NMR signals. | Enantiopure CDA, NMR spectrometer. rsc.orgrsc.org |
| X-ray Crystallography | Absolute Configuration | Analysis of diffraction pattern from a single crystal. | High-quality single crystal. spectroscopyeurope.com |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Comparison of experimental and DFT-calculated VCD spectra. | VCD spectrometer, computational resources. spectroscopyeurope.com |
Reactivity and Mechanistic Organic Chemistry of 1 M Tolyl Propan 1 Amine
Fundamental Reactivity Patterns of Primary Alkyl Amines
Primary alkyl amines are defined by the presence of an amino group (-NH₂) attached to a saturated carbon atom. Their reactivity is dominated by the lone pair of electrons on the nitrogen atom, which makes them both basic and nucleophilic. google.comias.ac.in This unshared electron pair can readily accept a proton, establishing amines as organic bases. bldpharm.com
The nucleophilicity of primary amines allows them to react with a wide array of electrophiles. acs.org A key reaction pattern is substitution, where the nitrogen atom attacks an electron-deficient center, leading to the formation of new carbon-nitrogen bonds. libretexts.orgyoutube.com The reactivity of the amine is influenced by the nature of the alkyl group attached. Electron-donating alkyl groups enhance the basicity and nucleophilicity of the nitrogen atom. However, bulky alkyl groups can sterically hinder the approach of the amine to the electrophile, thereby reducing its reaction rate.
Electrophilic and Nucleophilic Character of the Amine Moiety in 1-(m-Tolyl)propan-1-amine
The amine moiety in this compound is the primary center of reactivity. The lone pair of electrons on the nitrogen atom confers a strong nucleophilic character to the molecule. This allows it to attack electron-deficient carbon atoms, initiating a variety of chemical transformations.
The structure of this compound features several key components that modulate its reactivity:
The Primary Amine Group: As a primary amine, it has two hydrogen atoms on the nitrogen, which are crucial for reactions like imine formation and can be substituted in alkylation and acylation reactions. rsc.orggoogle.com
The m-Tolyl Group: The tolyl group consists of a benzene (B151609) ring substituted with a methyl group. In the meta position, the methyl group exerts a weak, electron-donating inductive effect. This effect slightly increases the electron density at the benzylic carbon and, by extension, on the nitrogen atom, enhancing its nucleophilicity compared to an unsubstituted phenyl group. znaturforsch.com The position of the methyl group is significant; a para-methyl group would have a more pronounced electron-donating effect through hyperconjugation, while an ortho-methyl group would introduce significant steric hindrance. figshare.comresearchgate.net The meta position provides a balance of electronic influence with moderate steric bulk. figshare.com
While the amine group is primarily nucleophilic, the aromatic tolyl ring can act as an electrophile in electrophilic aromatic substitution reactions. The aminoalkyl group is an activating, ortho-, para-directing group. However, under strongly acidic conditions typical for some electrophilic substitutions, the amine is protonated to an ammonium (B1175870) salt (-NH₃⁺), which is a strongly deactivating, meta-directing group.
Reaction Mechanisms Involving this compound
The nucleophilic nitrogen of this compound is central to its participation in various carbon-nitrogen bond-forming reactions.
Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. rsc.org This reaction is a reversible condensation reaction where a molecule of water is eliminated. google.com In contrast, secondary amines react with aldehydes and ketones to form enamines. nih.gov
The mechanism for imine formation proceeds in several steps:
Nucleophilic Attack: The lone pair of the nitrogen atom in this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine. rsc.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, neutralizing the charges within the carbinolamine intermediate. rsc.org
Protonation of Oxygen: The oxygen atom of the hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). rsc.org
Elimination of Water: The lone pair on the nitrogen atom assists in the elimination of a water molecule, forming a positively charged species called an iminium ion. rsc.org
Deprotonation: A base (such as a water molecule or another amine molecule) removes a proton from the nitrogen atom to yield the neutral imine product and regenerate the acid catalyst. rsc.org
These resulting imines can be subsequently transformed, for instance, through reduction to form secondary amines or by reaction with organometallic reagents to generate more complex amine structures. google.comwikipedia.org
Alkylation: this compound can be alkylated by reaction with alkyl halides through a nucleophilic substitution (S_N2) mechanism. youtube.com The amine's lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. acs.org
A significant challenge in the alkylation of primary amines is over-alkylation. organic-chemistry.orgjetir.org The secondary amine product is often more nucleophilic than the starting primary amine and can compete for the alkyl halide, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt. youtube.com Using a large excess of the initial amine can favor the formation of the secondary amine. acs.org
Acylation: The acylation of this compound with acyl chlorides or acid anhydrides provides a more controlled method for forming a single C-N bond, yielding an N-substituted amide. rsc.org The reaction proceeds via a nucleophilic addition-elimination mechanism.
Nucleophilic Addition: The amine attacks the carbonyl carbon of the acylating agent.
Elimination: A leaving group (e.g., chloride ion from an acyl chloride) is expelled, and the carbonyl double bond is reformed. A base, such as pyridine (B92270) or excess amine, is often used to neutralize the HCl produced. google.com
Unlike alkylation, the resulting amide is significantly less nucleophilic and less basic than the starting amine, which prevents further acylation. google.com
Table 1: Representative Acylation Reactions of this compound
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. It involves an active hydrogen compound (like a ketone or aldehyde), formaldehyde (B43269) (or another non-enolizable aldehyde), and a primary or secondary amine.
When this compound is used in a Mannich reaction, the mechanism is as follows:
Iminium Ion Formation: The primary amine reacts with formaldehyde to form an iminium ion, [CH₂=N(H)R]⁺ (where R is the 1-(m-tolyl)propyl group), after dehydration. This iminium ion is a potent electrophile.
Enol Formation: The active hydrogen compound (e.g., a ketone like acetophenone) tautomerizes to its enol form under the reaction conditions (often acidic).
Nucleophilic Attack: The enol attacks the electrophilic carbon of the iminium ion. This forms the new carbon-carbon bond and, after a final deprotonation, yields the β-amino carbonyl product.
A specific example would be the reaction of 1-(m-tolyl)propan-1-one, formaldehyde, and a secondary amine like dimethylamine (B145610) to produce a Mannich base. If this compound were used as the amine component with acetophenone (B1666503) and formaldehyde, the resulting Mannich base would be 3-(1-(m-tolyl)propylamino)-1-phenylpropan-1-one. Because the product is a secondary amine, there is a possibility of it reacting further. wikipedia.org
Table 2: List of Chemical Compounds
Reduction and Oxidation Reactions of the Amine Functionality
The chemical reactivity of the primary amine group in this compound is characterized by its susceptibility to oxidation and general resistance to reduction.
Oxidation Reactions
The primary amine functionality is readily oxidized to various products, including imines, nitriles, and oximes. The specific product obtained is highly dependent on the oxidizing agent, catalyst system, and reaction conditions employed.
Oxidation to Imines and Nitriles: Catalytic aerobic oxidation provides an environmentally conscious method for transforming primary amines. For instance, copper/nitroxyl (B88944) systems, such as (4,4′-tBu2bpy)CuI/ABNO, can efficiently catalyze the aerobic oxidation of primary amines to nitriles at room temperature. nih.gov The mechanism is believed to involve a two-stage catalytic cycle: (i) aerobic oxidation of the reduced copper catalyst and (ii) dehydrogenation of the amine substrate by a Cu(II) species and the nitroxyl radical. nih.gov The reaction often proceeds through an imine intermediate. The self-condensation of this primary imine with a starting amine molecule can sometimes lead to N-substituted imines as byproducts. nih.govresearchgate.net However, careful selection of the nitroxyl co-catalyst can steer the reaction selectively towards the nitrile product. nih.gov Metal-free oxidation methods have also been developed, utilizing systems like 4-acetamidoTEMPO with pyridinium (B92312) bromide and Oxone as the terminal oxidant, which can convert primary amines to nitriles in high yields. orgsyn.org
Oxidation to Oximes: Primary amines can be directly converted to oximes, which are valuable synthetic intermediates. organic-chemistry.orgacs.orgnih.govthieme-connect.comacs.org This transformation can be achieved using molecular oxygen as the terminal oxidant in the presence of specific catalyst systems. One such system employs 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) as a catalyst with a tungsten oxide/alumina (WO₃/Al₂O₃) co-catalyst. acs.orgnih.govacs.org The proposed mechanism involves an initial electron transfer from the amine to DPPH, followed by proton transfer to generate an α-aminoalkyl radical. This radical then reacts with molecular oxygen to form an α-aminoalkyl hydroperoxide, which subsequently yields the oxime. nih.govacs.org Another effective metal-free method uses N,N′,N″-trihydroxyisocyanuric acid (THICA) and acetaldoxime (B92144) as co-catalysts in water, with air or pure oxygen as the oxidant. organic-chemistry.orgthieme-connect.com This method is particularly effective for benzylamines. thieme-connect.com
The table below summarizes various catalytic systems applicable to the oxidation of the primary amine group in compounds like this compound.
| Product | Catalyst System | Oxidant | Key Features |
| Nitrile | (tBu₂bpy)CuI/ABNO nih.gov | O₂ (aerobic) | Proceeds at room temperature; high selectivity for nitriles over imines. nih.gov |
| Nitrile | 4-acetamidoTEMPO/HBr orgsyn.org | Oxone | Metal-free; operationally simple and scalable. orgsyn.org |
| Oxime | DPPH/WO₃/Al₂O₃ acs.orgnih.govacs.org | O₂ | Environmentally benign; chemoselective. acs.orgnih.govacs.org |
| Oxime | THICA/Acetaldoxime organic-chemistry.orgthieme-connect.com | O₂ (aerobic) | Metal-free; uses water as a green solvent. organic-chemistry.orgthieme-connect.com |
| Aldehyde/Ketone | PhI(OAc)₂/TEMPO rsc.orgrsc.org | PhI(OAc)₂ | Rapid, mild, metal-free conditions; high yields for conversion to corresponding carbonyls. rsc.orgrsc.org |
Reduction Reactions
The primary amine group is at one of the lowest oxidation states for a nitrogen-containing functional group. Consequently, it is generally not susceptible to further reduction under standard chemical conditions. The synthesis of primary amines often involves the reduction of functional groups at higher oxidation states, such as nitriles, amides, or azides, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. pearson.comjove.comchemguide.co.ukorganic-chemistry.org Therefore, the amine functionality of this compound would be expected to remain inert during reduction reactions targeting other parts of a molecule.
Transformations Involving the m-Tolyl Aromatic Ring System
The m-tolyl group of this compound is an activated aromatic system susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the combined directing effects of the two substituents on the ring: the methyl group (-CH₃) and the 1-aminopropyl group (-CH(NH₂)CH₂CH₃).
Both the methyl group and the aminoalkyl group are activating, ortho-, para-directing substituents. minia.edu.egpearson.com In the case of this compound (3-methyl-1-(1-aminopropyl)benzene), the substituents are in a meta relationship to each other.
The 1-aminopropyl group strongly directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4).
The methyl group directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).
The directing effects are therefore synergistic, strongly activating positions 2, 4, and 6 for electrophilic attack. Position 5 is sterically hindered and electronically disfavored by both groups. The relative distribution of products will depend on the specific electrophile and reaction conditions, with steric hindrance often playing a key role.
A pertinent model for predicting the reactivity of this system is the nitration of m-toluidine (B57737). ulisboa.pt Although the 1-aminopropyl group is larger than the amino group of m-toluidine, the electronic directing effects are similar. In the nitration of N-acetyl-m-toluidine (where the amino group is protected to prevent oxidation and protonation), substitution occurs primarily at positions ortho and para to the activating acetamido group. ulisboa.pt
Predicted Electrophilic Aromatic Substitution Products for this compound (Based on directing effects and analogy to m-toluidine chemistry ulisboa.pt)
| Position of Substitution | Activating Group(s) | Predicted Major/Minor Product | Rationale |
| C4 | Ortho to -CH₃, Para to -CH(NH₂)R | Major | Strong activation from both groups; sterically accessible. |
| C6 | Ortho to -CH(NH₂)R, Para to -CH₃ | Major | Strong activation from both groups. |
| C2 | Ortho to both groups | Minor | Potentially significant steric hindrance from two adjacent substituents. ulisboa.pt |
Other transformations involving the arylamine moiety are also possible. For example, arylamines can undergo Sandmeyer-type reactions after diazotization. A metal-free borylation process has been reported where arylamines, including m-toluidine, are converted to their corresponding Naphthalene-1,8-diamino (dan)-protected boronamides. mdpi.com This demonstrates a pathway to transform the C-N bond of the aromatic ring into a C-B bond, opening avenues for further cross-coupling reactions. mdpi.com
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The rates and equilibria of reactions involving this compound are governed by fundamental kinetic and thermodynamic principles. While specific quantitative data for this molecule are not extensively documented in the literature, valid inferences can be drawn from studies of analogous systems.
Kinetic Considerations
The kinetics of a reaction describe its rate and the factors that influence it. For reactions involving this compound, key considerations include the nature of the rate-determining step (RDS) and the influence of the substrate's structure.
Electrophilic Aromatic Substitution (EAS): The mechanism of EAS involves a two-step process. The first step, the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), is typically the slow, rate-determining step. ulisboa.ptmasterorganicchemistry.com This is because this step temporarily disrupts the ring's aromaticity. The activating methyl and aminoalkyl groups on the m-tolyl ring increase the reaction rate by stabilizing the positive charge in the arenium ion intermediate through inductive and resonance effects, thereby lowering the activation energy of the RDS. ulisboa.pt
Catalytic Oxidation: In many catalytic cycles, a step other than the transformation of the substrate can be rate-limiting. For the Cu/nitroxyl-catalyzed aerobic oxidation of primary amines, kinetic studies suggest that the turnover-limiting step is the oxidation of the Cu(I) catalyst by molecular oxygen, rather than the dehydrogenation of the amine itself. nih.gov
Nucleophilic Addition: In reactions where the amine acts as a nucleophile, such as in Michael-type additions, the amine's basicity and the solvent can significantly affect the reaction rate. psu.edu Studies on the addition of secondary amines to activated alkynes show that reactivity decreases with decreasing amine basicity. psu.edu While amines are generally more basic and less solvated in aprotic solvents like acetonitrile (B52724) (MeCN) compared to water, the reaction rates can be slower in the aprotic solvent. This suggests that the transition state is more stabilized by the protic solvent, and its nature can be more influential on the reaction rate than the ground-state basicity of the amine alone. psu.edu For the reaction of this compound, its basicity (pKa) would be a critical parameter in determining its nucleophilic reactivity.
Thermodynamic Considerations
Thermodynamics deals with the energy changes and stability of reactants and products, determining the position of chemical equilibrium.
Equilibrium: For reversible reactions, the position of the equilibrium is determined by the change in Gibbs Free Energy (ΔG), which incorporates both enthalpy and entropy. In the case of imine formation from a primary amine, the reaction is often reversible and can be driven to completion by removing a product, such as water.
The table below summarizes key kinetic and thermodynamic concepts relevant to the reactivity of this compound.
| Concept | Relevance to this compound | Example Reaction |
| Rate-Determining Step (RDS) | The slowest step in a multi-step reaction that governs the overall rate. | Formation of the arenium ion in Electrophilic Aromatic Substitution. ulisboa.ptmasterorganicchemistry.com |
| Activation Energy (Ea) | The minimum energy required to initiate a reaction; lowered by activating groups. | The -CH₃ and -CH(NH₂)R groups lower the Ea for EAS on the tolyl ring. |
| Turnover-Limiting Step | The slowest step in a catalytic cycle. | Aerobic oxidation of the Cu(I) catalyst in some amine oxidation reactions. nih.gov |
| Amine Basicity (pKa) | Influences the nucleophilicity and therefore the rate of nucleophilic addition reactions. | Michael-type addition reactions. psu.edu |
| Intermediate Stability | More stable intermediates (e.g., carbocations) form faster, influencing reaction pathways. | The arenium ion in EAS is stabilized by the activating groups on the tolyl ring. |
| Reaction Enthalpy (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Most EAS reactions are exothermic. |
Computational Chemistry and Theoretical Modeling of 1 M Tolyl Propan 1 Amine
Quantum Chemical Investigations (e.g., Density Functional Theory)
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for probing the electronic structure and energetic properties of molecules. For 1-(m-tolyl)propan-1-amine, these investigations would provide fundamental insights into its stability, reactivity, and spectroscopic properties.
Conformational Analysis and Energetic Landscapes of this compound
This compound possesses rotational freedom around its single bonds, leading to various spatial arrangements or conformations. A computational conformational analysis would identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule behaves in different environments and how its shape influences its interactions with other molecules. The energetic landscape, a plot of energy versus conformational coordinates, would map out the relative stabilities of different conformers. For this compound, the orientation of the propan-1-amine chain relative to the m-tolyl group would be a key determinant of conformational energy.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to observe the motion of a molecule over time, offering insights into its dynamic behavior and interactions with its environment, such as a solvent. An MD simulation of this compound would allow for extensive sampling of its conformational space, potentially revealing important conformations that are not easily accessible through static calculations. Furthermore, by simulating the molecule in a solvent like water or an organic solvent, one could study the intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules. This information is critical for understanding its solubility and transport properties.
Computational Elucidation of Reaction Mechanisms and Transition States in this compound Chemistry
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis, for example, the reductive amination of 1-(m-tolyl)propan-1-one, or its participation in further chemical transformations. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. This would identify the rate-determining step and provide a basis for optimizing reaction conditions.
Prediction of Stereoselectivity and Chiral Recognition Phenomena via Computational Methods
As this compound is a chiral molecule, computational methods can be employed to predict the stereoselectivity of its synthesis or its interactions with other chiral molecules. For instance, in an asymmetric synthesis, computational modeling of the transition states leading to the (R) and (S) enantiomers can predict which enantiomer will be formed in excess. The energy difference between these diastereomeric transition states is directly related to the enantiomeric excess. Similarly, computational docking studies could predict how the enantiomers of this compound bind differently to a chiral receptor or a chiral stationary phase in chromatography, providing insights into chiral recognition phenomena.
While the application of these powerful computational tools to this compound holds great promise for a deeper understanding of its chemical nature, the scientific community has yet to publish such specific investigations. The field is open for researchers to explore the rich computational chemistry of this compound.
Advanced Applications and Derivatization Strategies in Chemical Synthesis
Role of 1-(m-Tolyl)propan-1-amine as a Chiral Building Block in Complex Molecular Architectures
Chiral amines are essential synthetic intermediates widely employed as building blocks for the construction of enantiomerically pure compounds, which is a critical aspect of drug development. thieme-connect.de The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The process of separating racemic mixtures, known as resolution, often involves diastereomeric crystallization using a chiral resolving agent. thieme-connect.delibretexts.org Chiral acids are frequently used to resolve racemic bases like this compound. libretexts.org
Once resolved, the enantiomerically pure this compound serves as a "chiral building block." This means its inherent chirality is transferred to a new, more complex molecule during a synthesis. thieme-connect.de Its structure, featuring a stereocenter at the C1 position, is a valuable synthon for introducing a specific three-dimensional orientation into a target molecule. This is particularly relevant in the synthesis of pharmaceuticals and natural products where stereochemistry dictates biological activity. harvard.edu For instance, the amine group can be transformed into other functionalities or used as a handle to connect to other parts of a molecule, all while preserving the original stereochemical integrity at the benzylic carbon. The m-tolyl group influences the molecule's steric and electronic properties, offering a balance of reactivity and stability that can be exploited in designing complex molecular frameworks.
Utilization as a Precursor for Chiral Ligands and Organocatalysts in Asymmetric Transformations
A significant application of chiral primary amines, including this compound, is their use as precursors for the synthesis of chiral ligands and organocatalysts. rsc.org These specialized molecules are designed to control the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically enriched products from achiral or racemic starting materials.
Chiral Ligands for Transition-Metal Catalysis: The primary amine functionality of this compound can be readily derivatized to create multidentate ligands that can coordinate with transition metals (e.g., Ruthenium, Rhodium, Palladium, Iridium). For example, the amine can be converted into phosphine-amines, diamines, or other structures that form stable, chiral complexes with metals. scholaris.ca These chiral metal complexes are powerful catalysts for asymmetric reactions such as hydrogenation, C-C bond formation, and amination. acs.org The stereochemical information from the this compound backbone is relayed to the catalytic center, directing the approach of reactants and leading to the preferential formation of one enantiomer of the product.
Organocatalysts: In the field of organocatalysis, which uses small organic molecules as catalysts, chiral primary amines are foundational. rsc.org They can be converted into highly effective catalysts, such as chiral ureas and thioureas, by reacting them with isocyanates or isothiocyanates. researchgate.net These (thio)urea catalysts operate through hydrogen bonding interactions, activating substrates and controlling the stereochemistry of reactions like aldol (B89426) condensations, Michael additions, and Diels-Alder reactions. researchgate.net The this compound scaffold provides a robust and tunable framework for designing these catalysts, where the m-tolyl group can be modified to fine-tune steric and electronic properties for optimal reactivity and enantioselectivity.
Table 1: Potential Organocatalysts Derived from Chiral Primary Amines This table is illustrative of catalyst types that can be synthesized from a primary chiral amine like this compound, based on established organocatalyst classes.
Derivatization Strategies for Selective Chemical Transformations Involving this compound
The primary amine group in this compound is a locus of high reactivity, allowing for a multitude of derivatization strategies to form new C-N bonds and introduce diverse functionalities. canada.ca These transformations are crucial for incorporating the chiral amine into larger molecular systems or for preparing it for subsequent synthetic steps.
Common derivatization strategies include:
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields chiral amides. This is a robust reaction that can be used to protect the amine or to introduce a new functional group. google.com
N-Alkylation: The amine can be alkylated using alkyl halides, although this can sometimes lead to over-alkylation. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), is a more controlled method for producing secondary or tertiary amines.
Formation of Ureas and Carbamates: Reaction with isocyanates produces chiral ureas, while reaction with chloroformates yields chiral carbamates. These derivatives are stable and often feature in organocatalyst structures and as protecting groups. researchgate.netgoogle.com
Multicomponent Reactions: this compound can participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. For example, related amines have been used in tandem reactions to construct α-amino-substituted gem-dibromo compounds, where the amine acts as both a base and a nucleophile. acs.orgacs.org
Table 2: Selected Derivatization Reactions of Primary Amines This table outlines common chemical transformations applicable to this compound.
Application as a Synthetic Intermediate in Multi-Step Organic Syntheses
Beyond its role as a direct building block or precursor, this compound functions as a key synthetic intermediate in longer, multi-step reaction sequences. In such syntheses, the amine may be introduced early and then modified through several steps to arrive at a final target molecule, such as a pharmaceutical agent.
For example, chiral γ-amino alcohols, which are structurally related to phenylpropanolamines, are key precursors for antidepressant drugs. researchgate.netnih.gov The synthesis of these drugs often involves the creation of a chiral amine intermediate, which is then elaborated. A hypothetical multi-step synthesis using this compound could involve its initial use to set the stereochemistry, followed by reactions on the tolyl ring (e.g., oxidation of the methyl group, electrophilic aromatic substitution) or further transformations of the derivatized amine functionality. Its role is to provide a reliable and stereochemically defined scaffold upon which the rest of the molecular complexity is built. The synthesis of various piperidine (B6355638) derivatives and other complex heterocyclic systems often starts from simpler acyclic precursors, and a chiral amine like this compound could serve as a starting point for constructing such scaffolds. d-nb.info
Q & A
Q. What are the optimal synthetic routes for 1-(m-Tolyl)propan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound can be adapted from protocols used for its structural analogs. For example, reductive amination of 1-(m-Tolyl)propan-1-one using sodium cyanoborohydride or catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP) can yield the amine. Reaction conditions such as temperature (e.g., 25–60°C), solvent polarity (e.g., methanol vs. THF), and catalyst loading significantly impact enantiomeric excess (ee) and yield. For instance, higher hydrogen pressure (5–10 atm) improves reduction efficiency in catalytic hydrogenation . Purification via recrystallization or chiral column chromatography is critical for isolating enantiopure forms.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR identify the methyl group on the m-tolyl ring (δ ~2.3 ppm) and the propan-1-amine chain (δ ~1.5–3.0 ppm). Discrepancies in splitting patterns may arise from impurities or solvent effects; deuterated solvents (e.g., CDCl) and gradient shimming can mitigate this .
- IR : N-H stretching (3300–3500 cm) confirms the amine group. Overlapping peaks (e.g., aromatic C-H) require deconvolution software for accurate assignment.
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H and mobile phases (e.g., hexane/isopropanol) to validate ee ≥98% .
Q. What strategies mitigate toxicity concerns when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (H314 hazard) .
- Waste Disposal : Neutralize with dilute HCl before disposal to reduce environmental toxicity.
Advanced Research Questions
Q. How does the stereochemistry of this compound affect its biological activity, and what methods are used to resolve enantiomers?
- Methodological Answer : Enantiomers often exhibit divergent binding affinities. For example, (R)-enantiomers of arylpropanamines show higher selectivity for dopamine transporters (Ki = 12 nM) compared to (S)-forms (Ki = 450 nM) due to steric interactions with receptor pockets . Resolution methods include:
- Kinetic Resolution : Lipase-catalyzed acetylation in organic solvents (e.g., toluene) selectively modifies one enantiomer.
- Diastereomeric Salt Formation : Use (R)-mandelic acid to precipitate (S)-amine salts, achieving ≥99% ee after recrystallization .
Q. In studying the mechanism of action of this compound, what in vitro models are appropriate to assess neurotransmitter modulation?
- Methodological Answer :
- Radioligand Binding Assays : Quantify affinity for serotonin (5-HT) or norepinephrine (NET) transporters using H-labeled ligands (e.g., H-paroxetine) in HEK-293 cells expressing human receptors .
- Microdialysis : Measure extracellular dopamine in rat prefrontal cortex post-administration (1–10 mg/kg, i.p.) to evaluate reuptake inhibition .
- Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., Na currents) in transfected CHO cells .
Q. How can computational methods predict the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding poses in homology-modeled receptors (e.g., serotonin transporter). Key parameters: grid size = 60 Å, exhaustiveness = 20 .
- QSAR Models : Train gradient-boosted regression on datasets (n > 100 analogs) with descriptors like logP, polar surface area, and Hammett constants (σ) to predict IC values (R > 0.85) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability (RMSD < 2 Å) and hydrogen bond occupancy .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound analogs?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., IC measurements via FLIPR Calcium Assay vs. manual patch-clamp).
- Enantiomeric Purity : Verify ee via chiral HPLC; impurities <1% can skew dose-response curves .
- Species Differences : Cross-validate in humanized mouse models if rodent data conflict with primate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
